molecular formula C12H12BrN3 B4878708 N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine

Cat. No.: B4878708
M. Wt: 278.15 g/mol
InChI Key: WYIOZBKPSMRKNI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a 2,6-dimethylpyrimidine core and a para-bromophenyl substituent. The bromine atom at the para position of the phenyl ring and the dimethyl groups on the pyrimidine core are critical for its electronic, steric, and intermolecular interaction properties .

Properties

IUPAC Name

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-8-7-12(15-9(2)14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOZBKPSMRKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2,6-dimethylpyrimidine-4-carboxylic acid.

    Condensation Reaction: The 4-bromoaniline is reacted with 2,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

Scientific Research Applications

Anticancer Research

One of the most promising applications of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is in anticancer research. Preliminary studies indicate that the compound exhibits antimitotic activity , making it a candidate for further investigation in cancer treatment . Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer types.

Antimicrobial Properties

The compound is also being explored for its antimicrobial and antifungal properties . Derivatives of pyrimidine compounds often demonstrate significant biological activities, and this compound may exhibit similar effects . This opens avenues for its use in treating infections caused by resistant microbial strains.

Lead Compound Development

This compound serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity . The compound's interaction with biological targets is crucial for understanding its mechanism of action and therapeutic potential.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can impact its biological activity. For instance, variations in the substituents on the pyrimidine ring can lead to significant changes in potency against specific biological targets . This information is vital for optimizing drug candidates during the development process.

Potential in Treating Psoriasis

The compound's antimitotic activity suggests potential applications in treating skin conditions such as psoriasis. The ability to modulate cell proliferation makes it a candidate for further exploration in dermatological therapies .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine involves:

    Molecular Targets: The compound targets specific enzymes and receptors in microbial and cancer cells.

    Pathways Involved: It interferes with DNA synthesis and repair mechanisms, leading to cell death in microorganisms and cancer cells.

    Binding Mode: Molecular docking studies have shown that the compound binds to the active site of target enzymes, inhibiting their activity.

Comparison with Similar Compounds

Substituent Variations: Halogens and Alkyl Groups

The substituents on the pyrimidine core and aryl group significantly influence physicochemical and biological properties.

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
N-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 4-fluorophenyl Enhanced solubility, antiviral activity
N-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 4-bromophenyl, 6-ethyl Increased reactivity due to bromine
N-(cyclopropylmethyl)-2,6-dimethylpyrimidin-4-amine Pyrimidine Cyclopropylmethyl Structural similarity to anticancer agents
N-(4-methoxyphenyl)-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine Tetrahydrobenzothieno-pyrimidine 4-methoxyphenyl Antitumor activity

Key Observations :

  • Halogen Effects: Bromine at the para position (as in the target compound) enhances reactivity and intermolecular interactions (e.g., C–H⋯Br hydrogen bonds) compared to fluorine or chlorine .
  • Alkyl Groups : The 2,6-dimethyl groups on the pyrimidine core improve steric hindrance and metabolic stability compared to ethyl or cyclopropylmethyl substituents .

Core Structure Modifications

The pyrimidine core’s fusion with heterocycles (e.g., thieno, pyrrolo) alters biological activity profiles.

Compound Name Core Structure Unique Feature Biological Activity Reference
N-(4-phenoxyphenyl)-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Pyrrolo-fused core Broad-spectrum kinase inhibition
2-(4-methoxyphenyl)-cyclopenta[d]pyrimidin-4-amine Cyclopenta[d]pyrimidine Cyclopentane fusion Antiviral activity
n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine Thiophene fusion, isopropyl Unique antimicrobial properties

Key Observations :

  • Thieno vs. Pyrimidine: Thieno-fused cores (e.g., thieno[2,3-d]pyrimidine) exhibit enhanced π-π stacking and membrane permeability compared to non-fused pyrimidines .
  • Pyrrolo vs. Thieno: Pyrrolo-fused derivatives may target different enzymatic pathways due to altered electron distribution .

Crystallographic and Intermolecular Interactions

The para-bromophenyl group in the target compound influences crystal packing via weak interactions:

  • C–H⋯N and C–H⋯Br Bonds : These interactions stabilize molecular chains in bromophenyl analogs, as observed in isomorphic structures .
  • π-π Stacking: The planar pyrimidine core facilitates stacking interactions, which are less pronounced in bulkier analogs like cyclopenta[d]pyrimidines .

Future Research :

  • Biological Screening : Evaluate anticancer, antimicrobial, and kinase inhibitory activities, as suggested by structural analogs .
  • Crystallographic Studies : Resolve the target compound’s crystal structure to validate packing interactions .
  • SAR Studies : Systematically modify substituents (e.g., replacing bromine with trifluoromethyl) to optimize pharmacokinetic properties .

Biological Activity

N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activities against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyrimidin-4-amine with brominated phenyl groups. The structural formula can be represented as follows:

C12H12BrN3\text{C}_{12}\text{H}_{12}\text{Br}\text{N}_3

This compound features a bromine atom on the phenyl ring, which may enhance its biological activity through electronic effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives with similar structures have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundMIC (µg/mL)Activity Against
Compound A200E. coli
Compound B150S. aureus
Compound C300C. albicans

These findings suggest that the introduction of halogen substituents like bromine can significantly influence the antimicrobial efficacy of pyrimidine derivatives.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Molecular docking studies indicate that this compound can effectively inhibit acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. The presence of the bromine atom may enhance binding affinity through steric interactions .

Table 2: Inhibition Potency Against AChE

Compound% Inhibition at 50 µM
This compound39.72 ± 1.67%
Compound D35.58 ± 4.63%
Compound E40.72 ± 1.86%

The results indicate that structural modifications can lead to varying degrees of enzyme inhibition, highlighting the importance of optimizing substituents for enhanced biological activity.

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized several pyrimidine derivatives and evaluated their antimicrobial activities against various strains. Among them, a compound with a similar structure to this compound showed significant inhibition against E. coli and S. aureus at concentrations as low as 150 µg/mL .
  • Enzyme Inhibition Research : In another study focused on enzyme inhibition, derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results indicated that compounds with larger lipophilic groups exhibited better inhibitory effects due to enhanced hydrophobic interactions within the enzyme's active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine
Reactant of Route 2
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N-(4-bromophenyl)-2,6-dimethylpyrimidin-4-amine

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